Superior Selectivity for 2,6-DIPN Enabled by Dealuminated Mordenite Catalysts
The synthesis of 2,6-DIPN is challenging due to the co-production of other isomers, primarily 2,7-DIPN. Research demonstrates that using a properly dealuminated H-mordenite catalyst can significantly enhance the selectivity towards the desired 2,6-isomer compared to a non-dealuminated or less-optimized catalyst. The selectivity for 2,6-DIPN can be increased from a baseline of 33% to 61% [1]. This improvement directly impacts the economic viability and purity of the final product.
| Evidence Dimension | Catalyst Selectivity to 2,6-DIPN |
|---|---|
| Target Compound Data | Selectivity of 61% |
| Comparator Or Baseline | Selectivity of 33% with a non-dealuminated H-mordenite catalyst |
| Quantified Difference | +28 percentage points (1.85-fold increase) |
| Conditions | Liquid-phase alkylation of naphthalene with propene over an H-mordenite catalyst that has been subjected to proper dealumination conditions. |
Why This Matters
For procurement, this evidence supports the selection of vendors who utilize or supply material derived from optimized, shape-selective catalytic processes, which translates to a more economical source of high-purity 2,6-DIPN, a crucial requirement for polymer-grade applications.
- [1] Studies in Surface Science and Catalysis. Alkylation of Naphthalene with Propene to 2,6-Diisopropylnaphthalene on Mordenite Catalysts. 2008, Vol. 174, pp. 373-376. View Source
